molecular formula C22H23N3O3 B2428786 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 941883-48-3

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2428786
CAS No.: 941883-48-3
M. Wt: 377.444
InChI Key: BBYSBESTKVLABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (PubChem CID: 7666369) is a synthetic small molecule of significant interest in oncology research, particularly for investigating targeted cancer therapies . This compound belongs to a chemical series of N-aryl acetamide-substituted pyridazinones that function as first-in-class, covalent inhibitors of the protein arginine methyltransferase PRMT5 . Its core mechanism of action involves binding to the PRMT5 Binding Motif (PBM) interface, a surface distal to the enzyme's catalytic site, thereby directly inhibiting the interaction between PRMT5 and its substrate adaptor proteins (SAPs) like pICln and RIOK1 . This PBM-competitive inhibition is mechanistically distinct from catalytic SAM-competitive inhibitors and is crucial for the methylation of several PRMT5 substrates, including histones and spliceosome components . The compound's mode of action involves the formation of a covalent bond between its halogenated pyridazinone group and the cysteine 278 residue (Cys278) on PRMT5, leading to sustained target engagement . This disruption of PRMT5-SAP complexes reduces substrate methylation and represents a promising synthetic lethal strategy for targeting MTAP-deleted cancers, which occur frequently in glioblastoma, pancreatic tumors, and mesotheliomas . Researchers can utilize this compound as a chemical tool to selectively probe PBM-dependent PRMT5 functions and to advance the development of novel inhibitors with potentially unique therapeutic profiles . The product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-8-9-17(12-16(15)2)19-10-11-22(27)25(24-19)14-21(26)23-13-18-6-4-5-7-20(18)28-3/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYSBESTKVLABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazinone Ring Construction

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the target compound, the 3,4-dimethylphenyl group is introduced during this step using a pre-functionalized diketone. A representative protocol involves:

  • Reacting 3-(3,4-dimethylphenyl)-1,4-diketone with hydrazine hydrate in ethanol under reflux (12–16 hours).
  • Yield : 68–72% after recrystallization from ethyl acetate.

Acetic Acid Side Chain Installation

The acetamide precursor is introduced via N-alkylation of the pyridazinone nitrogen:

  • Reaction of pyridazinone with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 6 hours.
  • Hydrolysis of the ethyl ester using 2M NaOH in tetrahydrofuran (THF)/water (1:1) at room temperature yields the carboxylic acid intermediate.
Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclocondensation Hydrazine hydrate, ethanol, reflux 70 95.2
Alkylation Ethyl bromoacetate, K2CO3, DMF 85 97.8
Hydrolysis NaOH, THF/H2O 92 99.1

Amide Bond Formation Strategies

Coupling the carboxylic acid intermediate with 2-methoxybenzylamine is critical for final assembly. Three principal methods have been validated:

Carbodiimide-Mediated Coupling

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt)
Conditions :

  • Dissolve acid (1 eq) and 2-methoxybenzylamine (1.2 eq) in dichloromethane (DCM).
  • Add EDCl (1.5 eq) and HOBt (1 eq) at 0°C, then stir at room temperature for 12 hours.
  • Yield : 78–82% after silica gel chromatography (hexane/ethyl acetate 3:1).

Mixed Anhydride Method

Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM)
Procedure :

  • Activate acid with isobutyl chloroformate (1.2 eq) and NMM (1.5 eq) in THF at −15°C.
  • Add amine (1.1 eq) and stir for 2 hours.
  • Yield : 75% with reduced epimerization risk compared to carbodiimides.

Direct Aminolysis of Active Esters

Reagents : N-Hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)
Optimization :

  • Pre-form NHS ester by reacting acid with DCC/NHS in DCM.
  • Filter dicyclohexylurea, then treat with amine in DMF at 25°C.
  • Yield : 80% with >99% conversion by LC-MS.

Regioselectivity and Byproduct Management

The 3,4-dimethylphenyl group’s position is ensured through careful selection of starting materials. Competing 2-substituted isomers are minimized by:

  • Electronic directing effects : Electron-donating methyl groups favor electrophilic substitution at position 3 during diketone synthesis.
  • Chromatographic separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual regioisomers (<2% abundance).

Scalability and Industrial Considerations

Kilogram-scale production (patent WO2023245091A1) employs:

  • Continuous flow reactors for cyclocondensation (residence time: 30 minutes, 100°C).
  • In situ activation of carboxylic acids using propylphosphonic anhydride (T3P) for safer amide bond formation.
  • Crystallization-driven purification : Final compound recrystallized from methanol/water (4:1) affords 99.5% purity.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 7H, aromatic), 4.41 (d, 2H, J = 5.6 Hz, CH2), 3.82 (s, 3H, OCH3), 2.31 (s, 6H, CH3).
  • HRMS (ESI+) : m/z calcd for C22H23N3O3 [M+H]+ 378.1818, found 378.1815.

Thermal Properties :

  • Melting point : 168–170°C (DSC, heating rate 10°C/min).
  • Degradation onset : 220°C (TGA, N2 atmosphere).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications could be explored, particularly in drug development.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives, which share the pyridazinone core but differ in their substituents. These compounds may have similar biological activities but can vary in potency, selectivity, and other properties. The uniqueness of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide , a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a complex structure that includes a pyridazine ring and various substituents, this compound may exhibit diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C21H23N3O2
  • Molecular Weight : 347.43 g/mol
  • CAS Number : 1252900-27-8

The structural features of this compound include:

  • A pyridazine ring , which is known for its role in various biological activities.
  • A methoxybenzyl group that may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound suggests several mechanisms of action:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The pyridazine moiety is often associated with anticancer properties due to its ability to interfere with cellular pathways involved in tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against certain diseases.
  • Cereblon Ligand Activity : Some studies have explored the role of similar compounds as ligands for cereblon E3 ubiquitin ligase, which plays a crucial role in protein degradation pathways. This interaction could be leveraged for targeted therapies in conditions like cancer and neurodegenerative diseases .

Case Studies and Experimental Evidence

A number of studies have been conducted to assess the biological activity of pyridazine derivatives, including this compound:

  • In vitro Studies : Cell line assays have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with target proteins involved in cancer progression and metabolic regulation, highlighting the importance of structural features in determining biological efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acidPyridazine ring, methoxy groupAntitumor activity
4-Methoxyphenylacetic acidLacks pyridazine ringAnti-inflammatory properties
3,4-Dimethoxyphenylacetic acidSimilar methoxy groupsAntioxidant activity

This comparison illustrates that while structural similarities exist, the unique arrangement of functional groups in This compound may confer distinct pharmacological properties.

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Cellular Pathway Interference : By interacting with specific receptors or enzymes, the compound can modulate signaling pathways critical for cell survival and proliferation.
  • Protein Degradation Modulation : As a potential cereblon ligand, it may facilitate the ubiquitination and subsequent degradation of target proteins, offering a novel therapeutic approach for diseases characterized by protein dysregulation .

Q & A

Basic: What are the optimized synthetic routes for 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves multi-step reactions:

  • Step 1: Cyclization to form the pyridazinone core, often using hydrazine derivatives and diketones under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
  • Step 2: Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Step 3: Coupling with 2-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
    Key Variables:
  • Temperature: Higher temperatures (>100°C) risk decomposition of the pyridazinone core .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance substitution efficiency .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final compound with >95% purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm) .
  • HPLC: Reverse-phase C18 columns (UV detection at 254 nm) assess purity; retention time shifts indicate impurities .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular weight (theoretical m/z: ~407.4 g/mol) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial: Broth microdilution assays (MIC determination against S. aureus or E. coli) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replace 3,4-dimethylphenyl with 4-fluorophenyl) and compare bioactivity .
  • Meta-Analysis: Cross-reference datasets from PubChem and peer-reviewed studies to identify confounding variables (e.g., assay protocols, solvent effects) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies due to steric clashes or electronic effects .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?

Answer:

  • Target Identification:
    • SPR (Surface Plasmon Resonance): Screen against kinase or GPCR libraries to identify binding partners .
    • CETSA (Cellular Thermal Shift Assay): Confirm target engagement in live cells .
  • Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, oxidative stress) .

Advanced: How can SAR studies be designed to optimize this compound’s pharmacokinetic profile?

Answer:

  • Substituent Modifications:
    • Replace the methoxy group with trifluoromethoxy to enhance metabolic stability .
    • Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility .
  • In Silico ADMET: Use tools like SwissADME to predict logP, CYP450 interactions, and blood-brain barrier permeability .

Advanced: What analytical techniques address challenges in quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS: Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water for sensitive detection (LOQ: 1 ng/mL) .
  • Internal Standards: Use deuterated analogs (e.g., d₄-methoxybenzyl) to correct for matrix effects .

Advanced: How can researchers validate in vitro findings in preclinical models?

Answer:

  • Rodent Pharmacokinetics: Single-dose IV/PO studies to calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Xenograft Models: Evaluate antitumor efficacy in nude mice with HT-29 colon cancer xenografts (dose: 50 mg/kg, q3d) .

Advanced: What strategies mitigate toxicity risks identified in early-stage studies?

Answer:

  • Metabolite Profiling: Identify hepatotoxic metabolites via LC-HRMS and block metabolic hotspots with structural edits .
  • hERG Assays: Patch-clamp electrophysiology to assess cardiac liability (IC₅₀ < 10 µM indicates risk) .

Advanced: How can computational tools enhance the design of derivatives with improved selectivity?

Answer:

  • Molecular Dynamics Simulations (GROMACS): Simulate ligand-receptor complexes to optimize binding kinetics (e.g., residence time >1 µs) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.